2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride
Overview
Description
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[1,5-a]pyridine core, which is a fused bicyclic system, and is substituted with a 2,4,6-trimethylphenyl group and a methyl group. The chloride ion serves as the counterion to balance the charge of the imidazo[1,5-a]pyridinium cation.
Mechanism of Action
Target of Action
It is known to be a stable n-heterocyclic carbene precursor .
Mode of Action
The compound acts as a reactant for gold cycloisomerization catalytic reactions . As an N-heterocyclic carbene precursor, it can donate electron pairs to metal ions, forming a strong bond and acting as a ligand in catalytic reactions .
Biochemical Pathways
Given its role in gold cycloisomerization catalytic reactions, it may influence pathways involving gold ions or related compounds .
Result of Action
Its role as a reactant in gold cycloisomerization catalytic reactions suggests it may influence the formation of cyclic structures in these reactions .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its activity as a catalyst in gold cycloisomerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride typically involves the reaction of 2,4,6-trimethylphenylamine with a suitable imidazo[1,5-a]pyridine precursor under specific conditions. One common method involves the use of high temperatures and acidic conditions to facilitate the formation of the imidazo[1,5-a]pyridinium core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridinium core to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives of the imidazo[1,5-a]pyridinium core, while substitution reactions can introduce new functional groups onto the phenyl ring or the imidazo[1,5-a]pyridine core .
Scientific Research Applications
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)-5-methylimidazo[1,5-a]pyridinim chloride
- 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 5-[diphenyl[(trimethylsilyl)oxy]methyl]-6,7-dihydro-2-(2,4,6-trimethylphenyl)-, (5S)-, tetrafluoroborate
Uniqueness
2-Mesityl-5-methylimidazo[1,5-a]pyridinium chloride is unique due to its specific substitution pattern and the presence of the imidazo[1,5-a]pyridinium core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N2.ClH/c1-12-8-13(2)17(14(3)9-12)18-10-16-7-5-6-15(4)19(16)11-18;/h5-11H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFXURXZOPNPGY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584911 | |
Record name | 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034449-18-7 | |
Record name | 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1034449-18-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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